tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)18-14-8-10-19(11-9-14)12-13-4-6-15(7-5-13)20(22)23/h4-7,14H,8-12H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMHCFBGNOEPLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153818 | |
| Record name | 1,1-Dimethylethyl N-[1-[(4-nitrophenyl)methyl]-4-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
323578-34-3 | |
| Record name | 1,1-Dimethylethyl N-[1-[(4-nitrophenyl)methyl]-4-piperidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=323578-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[1-[(4-nitrophenyl)methyl]-4-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate typically involves the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the nitrobenzyl group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the piperidine derivative.
Protection of the amine group: The tert-butoxycarbonyl (Boc) protecting group is introduced to the nitrogen atom of the piperidine ring using tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk synthesis of intermediates: Large quantities of piperidine derivatives and nitrobenzyl halides are synthesized and purified.
Automated reaction systems: Automated systems are employed to carry out the nucleophilic substitution and Boc protection reactions under controlled conditions.
Purification and quality control: The final product is purified using techniques such as recrystallization and chromatography, followed by rigorous quality control to ensure compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate can undergo oxidation reactions, particularly at the nitrobenzyl group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
- Employed in the development of bioactive molecules, such as enzyme inhibitors and receptor antagonists.
Medicine:
- Serves as a precursor in the synthesis of drugs targeting various diseases, including HIV and cancer.
Industry:
- Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound primarily targets bacterial cells, where it induces depolarization of the bacterial cytoplasmic membrane. This leads to the dissipation of the bacterial membrane potential, ultimately resulting in bacterial cell death. The compound’s selectivity for bacterial cells over mammalian cells makes it a promising candidate for the development of novel antibacterial agents.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, Cl) generally result in lower yields compared to electron-donating groups (e.g., CH₃), likely due to steric or electronic effects during alkylation .
- Bulky substituents (e.g., 3-phenylpropyl) reduce yields, suggesting steric hindrance impacts reaction efficiency .
Physicochemical Properties
NMR Data Comparison:
Key Observations :
- Methyl and chloro substituents produce distinct splitting patterns in aromatic protons, reflecting differences in electronic environments .
- The Boc group consistently appears as a singlet near δ 1.44–1.45 in all derivatives .
Functional Group Transformations
- Nitro to Amine Reduction: The 4-nitrobenzyl group in the target compound can be reduced to an amine using SnCl₂ in ethanol, enabling access to pharmacologically active amines . This contrasts with chloro or methyl analogs, which lack reducible groups .
- Boc Deprotection : All derivatives undergo Boc removal with TFA, generating free amines for further coupling (e.g., with acridine or pyrimidine moieties) .
Biological Activity
Introduction
tert-Butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate (CAS No. 323578-34-3) is a synthetic compound characterized by its unique molecular structure, featuring a piperidine ring with a tert-butyl group and a nitrobenzyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula: C17H25N3O4
- Molecular Weight: 335.403 g/mol
- Synonyms: tert-butyl N-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]carbamate; SCHEMBL16653853
1. Anti-inflammatory Potential
Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties. The nitrobenzyl moiety can enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.
2. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. The structural components, particularly the nitro group, are known to contribute to the biological activity of similar compounds, which could lead to interactions with microbial enzymes or cellular structures.
Study Overview
A study conducted on related piperidine derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory responses in various diseases. Although specific data on this compound is scarce, its structural analogs have shown promise in similar assays.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of piperidine derivatives with nitrobenzyl carbamates under controlled conditions. This synthetic pathway can be optimized for yield and purity based on laboratory conditions.
Applications:
- Pharmaceutical Development: The compound's unique structure positions it as a valuable candidate for drug development, particularly in creating new anti-inflammatory or antimicrobial agents.
- Research Tool: It may serve as a model compound for studying the biological effects of piperidine derivatives.
Q & A
Q. What are the standard laboratory synthesis protocols for tert-butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate?
The compound is synthesized via a multi-step reaction:
- Step 1 : React 4-nitrobenzyl bromide with piperidin-4-amine to form 1-(4-nitrobenzyl)piperidin-4-amine.
- Step 2 : Protect the amine group using tert-butyl chloroformate in dichloromethane with a base (e.g., triethylamine) at 0–25°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the final product. Key parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC.
Q. How is the purity and structural integrity of the compound validated in academic research?
Analytical methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and carbamate formation.
- Mass spectrometry (ESI-TOF) for molecular weight verification.
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold) .
Q. What preliminary biological assays are used to evaluate its therapeutic potential?
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer screening : Cell viability assays (MTT) on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scaled-up production in academic settings?
- Solvent optimization : Replace dichloromethane with THF to improve solubility of intermediates.
- Catalyst screening : Test DMAP or Hünig’s base to enhance carbamate formation efficiency.
- Continuous flow systems : Reduce reaction time and improve reproducibility .
Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?
- Dose-response refinement : Use narrower concentration ranges (e.g., 0.1–100 µM) with triplicate measurements.
- Target validation : Perform kinase profiling or receptor binding assays to confirm specificity.
- Metabolic stability testing : Incubate with liver microsomes to assess if metabolites interfere with activity .
Q. How does the nitro group’s position (para vs. meta) on the benzyl ring influence bioactivity?
A comparative SAR study using analogs revealed:
| Substituent Position | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 4-nitro (target) | 12.3 ± 1.5 | 8.2 |
| 3-nitro | 28.7 ± 2.1 | 32.4 |
| The para-nitro group enhances electron-withdrawing effects, improving target binding affinity . |
Q. What advanced techniques elucidate the compound’s mechanism of action in cancer cells?
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle).
- Proteomics : SILAC labeling to quantify changes in protein expression post-treatment.
- Molecular docking : Simulate interactions with caspase-3 or tubulin using AutoDock Vina .
Q. How can metabolic stability be improved for in vivo studies?
- Prodrug design : Modify the carbamate to a carbonate ester for slower hydrolysis.
- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .
Methodological Guidance
Q. What computational tools predict the compound’s ADME properties?
- SwissADME : Estimates logP (2.1), bioavailability (55%), and blood-brain barrier permeability.
- pkCSM : Predicts renal clearance (0.45 mL/min/kg) and hepatic metabolism .
Q. How are reaction intermediates characterized during mechanism studies?
- Trapping experiments : Use in-situ IR to detect transient species (e.g., acyl intermediates).
- Isotopic labeling : Synthesize ¹⁵N-labeled analogs for tracking nitro group reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
